molecular formula C23H22BrN3O3 B15020338 (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide

(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide

Cat. No.: B15020338
M. Wt: 468.3 g/mol
InChI Key: MRPJVSZMIUSWSF-WGOQTCKBSA-N
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Description

(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE: is a complex organic compound characterized by its unique structural features. This compound contains a brominated phenoxy group, an acetamido group, and a naphthyl group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-methylphenol to obtain 4-bromo-2-methylphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-bromo-2-methylphenoxy)acetic acid.

    Acetamido Formation: The phenoxyacetic acid is then converted to its corresponding acetamido derivative through an amide coupling reaction with acetic anhydride.

    Imination: The acetamido derivative is subjected to imination with butanal in the presence of an acid catalyst to form the imino intermediate.

    Final Coupling: The imino intermediate is then coupled with 2-naphthylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and naphthyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized phenoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The brominated phenoxy group and the naphthyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE
  • (3E)-3-{[2-(4-FLUORO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE

Uniqueness

The presence of the bromine atom in (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE distinguishes it from its chloro and fluoro analogs, potentially leading to different chemical reactivity and biological activity. The bromine atom can influence the compound’s electronic properties and its interactions with molecular targets.

Properties

Molecular Formula

C23H22BrN3O3

Molecular Weight

468.3 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]-N-naphthalen-2-ylbutanamide

InChI

InChI=1S/C23H22BrN3O3/c1-15-11-19(24)8-10-21(15)30-14-23(29)27-26-16(2)12-22(28)25-20-9-7-17-5-3-4-6-18(17)13-20/h3-11,13H,12,14H2,1-2H3,(H,25,28)(H,27,29)/b26-16+

InChI Key

MRPJVSZMIUSWSF-WGOQTCKBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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